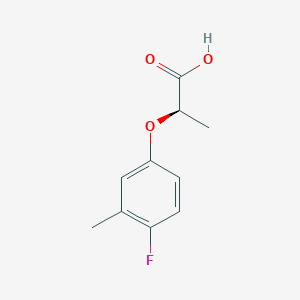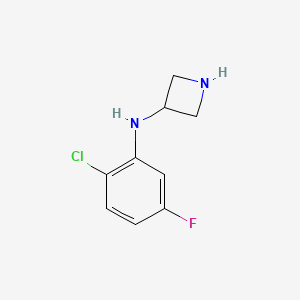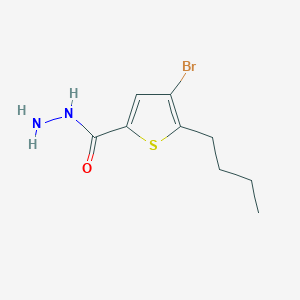
Methyl 5-bromo-4-ethoxythiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 4-position, and a carboxylate ester group at the 3-position. These structural features make it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method is the bromination of 4-ethoxythiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-4-ethoxythiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products Formed:
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene oxides or sulfones.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-ethoxythiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its effects are determined by the functional groups introduced during synthesis, which can interact with molecular targets such as enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparación Con Compuestos Similares
Methyl 5-bromo-2-methoxypyridine-3-carboxylate: Another brominated heterocyclic compound with similar reactivity.
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: A thiophene derivative with additional bromine atoms and a hydroxyl group.
Uniqueness: Methyl 5-bromo-4-ethoxythiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties.
Propiedades
Fórmula molecular |
C8H9BrO3S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-ethoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3S/c1-3-12-6-5(8(10)11-2)4-13-7(6)9/h4H,3H2,1-2H3 |
Clave InChI |
JNABOJAUOUDXBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(SC=C1C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(5-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073818.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)




